

Spectroscopic Profile of Griffithazanone A: A Technical Guide

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Compound of Interest

Compound Name: Griffithazanone A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Griffithazanone A**, a novel azafluorenone alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.^[1]

Chemical Structure

Griffithazanone A is chemically known as (3R,4R)-3,4-Dihydro-3-hydroxy-4-methylbenzo[g]quinoline-2,5,10(1H)-trione.

Molecular Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol CAS Number: 240122-30-9^[1]

Spectroscopic Data

The structural elucidation of **Griffithazanone A** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Griffithazanone A** are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Griffithazanone A** (CDCl_3 , 300 MHz)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	4.53	d	3.0
H-4	3.55	qd	7.2, 3.0
H-6	8.25	dd	7.8, 1.2
H-7	7.78	dt	7.8, 1.5
H-8	7.85	dt	7.8, 1.5
H-9	8.18	dd	7.8, 1.2
4-CH ₃	1.52	d	7.2
NH	8.80	br s	

Table 2: ^{13}C NMR Spectroscopic Data for **Griffithazanone A** (CDCl_3 , 75 MHz)

Position	Chemical Shift (δ) ppm
C-2	168.5
C-3	70.2
C-4	45.1
C-4a	138.2
C-5	182.1
C-5a	120.5
C-6	134.1
C-7	127.2
C-8	135.2
C-9	126.8
C-9a	132.8
C-10	181.8
C-10a	130.1
4-CH ₃	15.3

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Griffithazanone A**

Technique	Ionization Mode	m/z	Interpretation
HR-EIMS	EI+	257.0688	[M] ⁺ (Calculated for C ₁₄ H ₁₁ NO ₄ : 257.0688)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Griffithazanone A**

Wavenumber (cm ⁻¹)	Interpretation
3350	N-H stretching
3250	O-H stretching
1710	C=O stretching (amide)
1680, 1660	C=O stretching (quinone)
1600, 1580	Aromatic C=C stretching

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data for **Griffithazanone A**.

Isolation of Griffithazanone A

Griffithazanone A was isolated from the roots of *Goniiothalamus griffithii*.^[1] The dried and powdered roots were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution electron impact mass spectra (HR-EIMS) were obtained on a Kratos MS-50 mass spectrometer. The sample was introduced directly into the ion source, and the data was

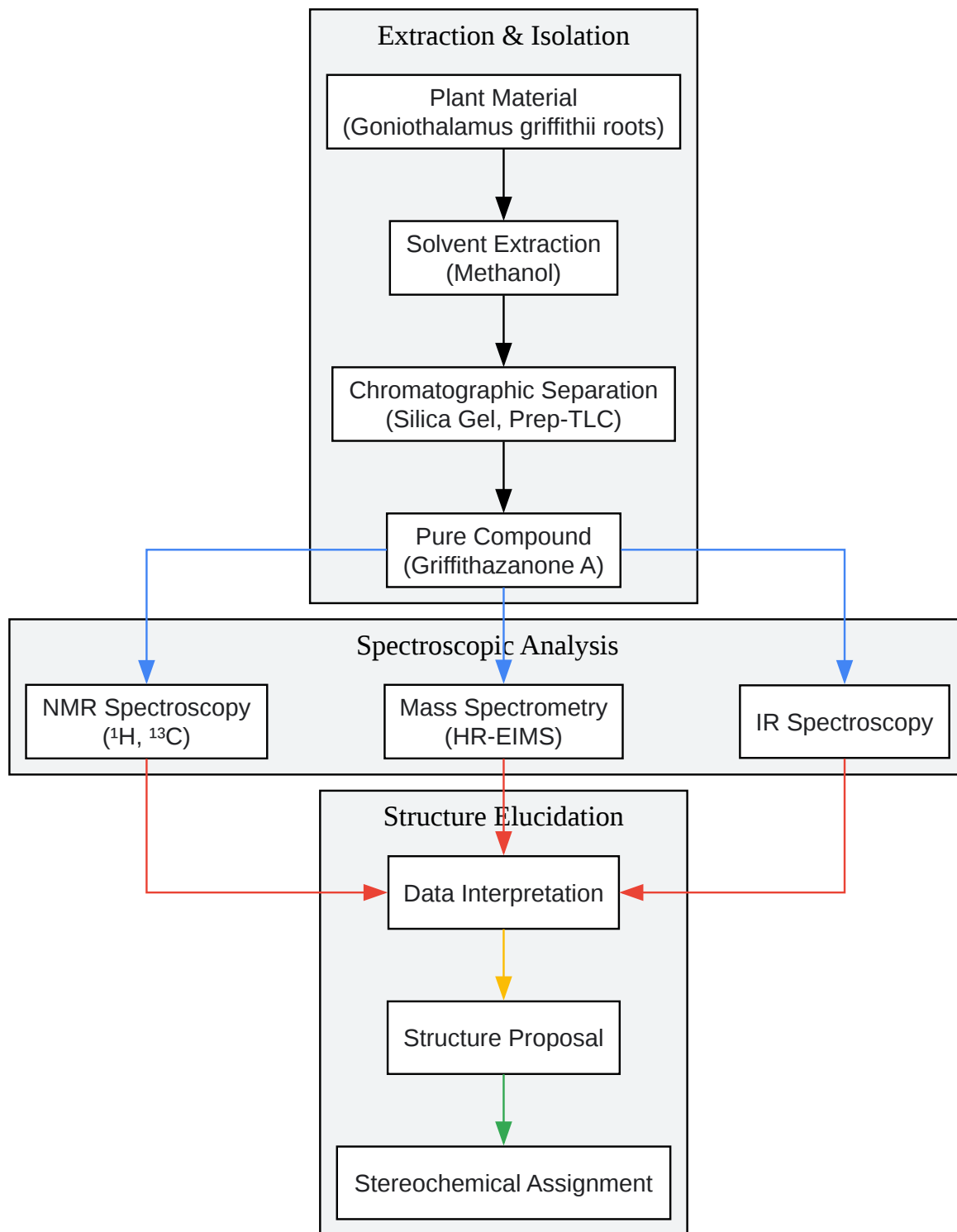
acquired in positive ion mode.

Infrared Spectroscopy

The infrared spectrum was recorded on a Perkin-Elmer 783 spectrophotometer. The sample was prepared as a KBr pellet, and the spectrum was recorded in the 4000-400 cm^{-1} range.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Griffithazanone A**.



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Caption: Workflow for Natural Product Characterization.

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References

- 1. Alkaloids from the roots of goniiothalamus griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]
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